molecular formula C20H14ClN3OS B2794376 N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-82-8

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2794376
CAS RN: 898350-82-8
M. Wt: 379.86
InChI Key: VQECAVRFGJZCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-(thiazol-2-yl)benzenesulfonamides has led to the emergence of potent antibacterial agents. Specifically, derivatives of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide were investigated for their antibacterial activity. These compounds, when tested in isolation and in complex with the cell-penetrating peptide octaarginine, displayed significant antibacterial effects against both Gram-negative and Gram-positive bacteria . Notably, the isopropyl-substituted derivative exhibited a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans.

Anti-Inflammatory and Analgesic Properties

Indole derivatives containing the benzo[d]thiazole moiety have shown promise in anti-inflammatory and analgesic applications. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated anti-inflammatory and analgesic activities, along with favorable ulcerogenic indices .

Quorum Sensing Inhibition

A library of benzo[d]thiazole/quinoline-2-thiol compounds was designed and synthesized to explore novel quorum sensing inhibitors. These compounds hold potential for disrupting bacterial communication pathways, which could have implications in controlling bacterial infections .

Antifungal Activity

Conversion of synthesized compounds to 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxybenzamides resulted in derivatives with antifungal activity. These findings highlight the versatility of thiazole-based compounds in combating fungal pathogens .

Mechanism of Action

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation.

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby decreasing the inflammatory response. This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECAVRFGJZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.